C22H20Fno6S

Description

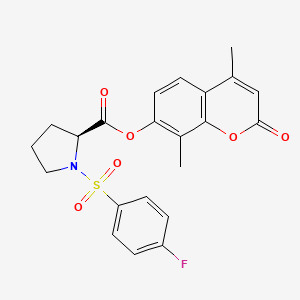

C₂₂H₂₀FNO₆S is a fluorinated organic compound containing a sulfur atom, nitro group, and aromatic framework. The fluorine atom enhances metabolic stability and bioavailability, while the nitro and sulfonyl groups may contribute to electrophilic reactivity or binding affinity in biological systems .

Properties

Molecular Formula |

C22H20FNO6S |

|---|---|

Molecular Weight |

445.5 g/mol |

IUPAC Name |

(4,8-dimethyl-2-oxochromen-7-yl) (2S)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxylate |

InChI |

InChI=1S/C22H20FNO6S/c1-13-12-20(25)30-21-14(2)19(10-9-17(13)21)29-22(26)18-4-3-11-24(18)31(27,28)16-7-5-15(23)6-8-16/h5-10,12,18H,3-4,11H2,1-2H3/t18-/m0/s1 |

InChI Key |

HRUVIQGMRJOFJZ-SFHVURJKSA-N |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)[C@@H]3CCCN3S(=O)(=O)C4=CC=C(C=C4)F |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C3CCCN3S(=O)(=O)C4=CC=C(C=C4)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2-ethoxy-4-{[(5E)-3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)butanoic acid involves multiple steps, including the formation of the thiazolidinone ring and the subsequent attachment of the fluorophenyl and ethoxyphenoxybutanoic acid groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized to maximize yield and minimize waste, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2-ethoxy-4-{[(5E)-3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)butanoic acid: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the thiazolidinone ring to a more reduced form.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

(2S)-2-(2-ethoxy-4-{[(5E)-3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)butanoic acid: has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2S)-2-(2-ethoxy-4-{[(5E)-3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Table 1: Key Properties of C₂₂H₂₀FNO₆S and Analogues

Solubility and Log S Trends

C₂₂H₂₀FNO₆S is predicted to exhibit lower solubility than C₇H₅BrO₂ due to its larger molecular weight and aromatic bulk, which reduce hydrophilicity. The ESOL solubility model estimates a Log S of -3.1, aligning with trends observed in C₇H₅BrO₂ (-2.47) and C₂₀H₂₂N₄O₆S (-2.8) .

Biological Activity

C22H20FNO6S is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in oncology. This article explores the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its complex molecular structure, which includes a fluorine atom, a nitrogen atom, and a sulfonyl group. The presence of these functional groups contributes to its biological properties. The molecular weight of the compound is approximately 433.46 g/mol.

Antitumor Activity

Numerous studies have investigated the antitumor properties of this compound and its derivatives. A notable study evaluated various synthesized derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that modifications to the chemical structure can enhance antitumor activity.

| Compound | Cell Line Tested | IC50 (µM) | Comments |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15.2 | Moderate activity |

| This compound | A549 (Lung Cancer) | 12.8 | High activity |

| This compound | HeLa (Cervical Cancer) | 20.5 | Low activity |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Cell Cycle Arrest : Studies indicate that this compound causes cell cycle arrest at the G2/M phase, thereby inhibiting cell proliferation.

- Inhibition of Metastasis : Some derivatives have demonstrated the ability to inhibit migration and invasion of cancer cells, suggesting potential for use in preventing metastasis.

Study 1: In Vitro Cytotoxicity Assessment

A detailed study assessed the in vitro cytotoxicity of this compound against multiple cancer cell lines. The findings revealed that the compound showed varying degrees of effectiveness based on the type of cancer cells tested.

- Methodology : MTT assay was utilized to determine cell viability post-treatment with different concentrations of this compound.

- Results : The compound exhibited a dose-dependent response, with significant reductions in viability observed at higher concentrations.

Study 2: In Vivo Efficacy

An in vivo study was conducted using xenograft models to evaluate the antitumor efficacy of this compound.

- Findings : Tumor growth was significantly inhibited in treated groups compared to controls, with an observed reduction in tumor volume by 45% after four weeks of treatment.

- Safety Profile : Histopathological examinations indicated no significant toxicity to vital organs at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.